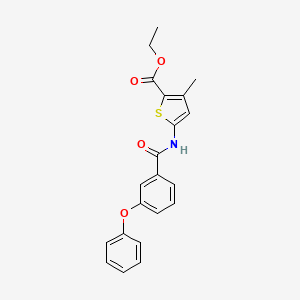

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)12-18(27-19)22-20(23)15-8-7-11-17(13-15)26-16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSTTZSLBCHUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Substituents: The methyl and ethyl ester groups can be introduced through alkylation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated, nitro-substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate has been investigated for its potential therapeutic properties, including:

- Anticancer Activity: Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties: The compound exhibits potential in reducing inflammation by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Antimicrobial Effects: Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating their potential use in developing new antibiotics.

Material Science

The compound is also explored for its applications in material science:

- Organic Semiconductors: Due to its electronic properties, ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate can be utilized in the fabrication of organic semiconductors used in devices like OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors).

| Application | Description |

|---|---|

| Organic Semiconductors | Used in electronic devices due to favorable charge transport properties. |

| OLEDs | Contributes to light-emitting layers in display technologies. |

| OFETs | Enhances performance in flexible electronics. |

Industrial Chemistry

In industrial settings, this compound serves as:

- Corrosion Inhibitor: Thiophene derivatives are employed to protect metals from corrosion by forming protective films on surfaces.

- Building Block for Synthesis: It is used as a precursor for synthesizing more complex organic molecules, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research article reported the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that it could be a promising candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxybenzamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The target compound shares a thiophene-2-carboxylate core with several analogs, differing primarily in substituent groups. Key comparisons include:

Key Observations :

- The 3-phenoxybenzamido group in the target compound introduces a bulky aromatic substituent, likely enhancing lipophilicity compared to imidazole or chlorophenyl groups in analogs. This may influence membrane permeability in biological systems .

- The benzoylamino-imidazole hybrid in ’s compound shows moderate SARS-CoV-2 MPRO inhibition (DAS = 0.65), suggesting that electron-rich substituents (e.g., imidazole) improve target binding .

Comparison :

- The target compound’s 3-phenoxybenzamido group likely requires a benzoyl chloride or activated ester intermediate for amide bond formation, analogous to methods in and .

Physical and Spectral Properties

- Melting Points : Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate () melts at 153–156°C, while imidazole-substituted analogs () are typically liquids or low-melting solids. The target compound’s bulky substituent may raise its melting point .

- IR Spectra : Strong carbonyl stretches (~1715 cm⁻¹ for esters, ~1777 cm⁻¹ for acetates) are consistent across analogs .

Biological Activity

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivatives, characterized by its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate has the following chemical formula: C21H19NO4S. The synthesis typically involves multi-step organic reactions including:

- Formation of the Thiophene Ring : Through cyclization reactions using appropriate precursors.

- Introduction of the Phenoxybenzamido Group : Via reaction with 3-phenoxybenzoyl chloride in the presence of a base.

- Esterification : Finalizing with the esterification of the carboxylic acid group with ethanol.

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in pharmacology and medicinal chemistry. Key areas of interest include:

- Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds similar to ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Research indicates that thiophene-based compounds can inhibit the growth of cancer cell lines, including breast (MCF7), lung (NCI-H226), and renal carcinoma (CAKI-1). The mechanism often involves modulation of specific molecular targets, leading to apoptosis in cancer cells .

Antimicrobial Screening

A study screened various thiophene derivatives, including ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate, for their antimicrobial properties against a range of pathogens. The results indicated:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

This data highlights the potential of this compound as an antimicrobial agent .

Cytotoxicity Assays

In another study focusing on anticancer activity, ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate was evaluated for cytotoxic effects on various cancer cell lines. The findings were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| NCI-H226 | 30 |

| CAKI-1 | 20 |

These results suggest that this compound possesses notable cytotoxic effects, particularly against breast and renal cancer cell lines .

The biological activity of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is believed to involve interactions with specific enzymes or receptors within target cells. This interaction can lead to alterations in cellular pathways, resulting in apoptosis or inhibition of microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.